molecular formula C8H9N3O4 B021166 Nicorandil-d4

Nicorandil-d4

Cat. No.: B021166
M. Wt: 215.20 g/mol
InChI Key: LBHIOVVIQHSOQN-VTBMLFEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicorandil-d4 is a deuterated form of Nicorandil, a vasodilatory drug commonly used to treat angina pectoris. Nicorandil is a dual-action potassium channel opener and nitric oxide donor, which helps in the relaxation of vascular smooth muscles . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Nicorandil due to its stable isotope labeling.

Scientific Research Applications

Nicorandil-d4 is extensively used in scientific research for:

Mechanism of Action

Target of Action

Nicorandil-d4, a deuterium labeled variant of Nicorandil, primarily targets vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels (KATP) . These channels play a crucial role in regulating the membrane potential and cellular excitability of cardiovascular tissues .

Mode of Action

This compound operates through two main mechanisms. Firstly, it acts as an activator and opener of ATP-sensitive potassium channels (KATP channels) . This action leads to an increase in transmembrane potassium conductance, resulting in membrane hyperpolarization . Secondly, this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This dual-action mechanism allows this compound to relax vascular smooth muscle, dilate coronary arteries, and reduce both ventricular preload and afterload .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates guanylate cyclase to increase the formation of cGMP . Elevated cGMP activates protein kinase G (PKG) , which inhibits the GTPase RhoA and decreases Rho-kinase activity . This reduction in Rho-kinase activity leads to an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle . Additionally, this compound has been found to regulate ferroptosis through the TLR4/SLC7A11 signaling pathway .

Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration, with an absolute bioavailability of 75 to 80% . This indicates that there is no significant hepatic first-pass effect . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg, and plasma concentrations decline according to two different processes: a rapid elimination phase and a slower phase . This compound is weakly bound to human plasma proteins .

Result of Action

The action of this compound results in the relaxation of coronary vascular smooth muscles . It dilates both normal and stenotic coronary arteries . This dilation increases coronary blood flow and reduces both ventricular preload and afterload . As a result, this compound is commonly used to treat angina and other ischemic heart diseases .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the location of diseased conditions and the functioning status of certain mechanisms can affect the therapeutic efficacy of this compound . Moreover, both hypertension and hypotension need correction before stroke intervention, making it crucial to consider the role of this compound and its impact on blood pressure .

Safety and Hazards

Nicorandil-d4 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Nicorandil has ongoing benefits and different mechanisms in various diseased conditions . It has been recommended as one of the second-line treatments for chronic stable angina as justified by the European guidelines . Future high-quality, large-scale clinical trials should majorly concern about the long-term clinical effect of Nicorandil .

Biochemical Analysis

Biochemical Properties

Nicorandil-d4, like its parent compound Nicorandil, interacts with various enzymes and proteins. It is an effective activator of potassium channels, specifically targeting vascular nucleoside diphosphate-dependent K+ channels and cardiac ATP-sensitive K+ channels . These interactions lead to the dilation of coronary arteries and reduction of both ventricular preload and afterload .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating potassium channels, leading to the relaxation of vascular smooth muscle through membrane hyperpolarization . This results in the dilation of normal and stenotic coronary arteries . Additionally, this compound has been found to show numerous pharmacological activities such as neuroprotective, nephroprotective, hepatoprotective, cardioprotective, and testicular protective effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through two main mechanisms. It acts as an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits . This leads to the relaxation of vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, Nicorandil has been shown to prevent isoproterenol-induced cardiac dysfunction in mdx mice following a 10-day treatment protocol . Moreover, Nicorandil has been shown to have a cardioprotective effect in mdx mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A subset of mdx mice subjected to low-dose isoproterenol injections over 5 days to induce a cardiac phenotype were treated with Nicorandil for 10 days. The study found that Nicorandil prevented isoproterenol-induced cardiac dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by de-nitration into the nicotinamide pathway . The two main biotransformations of Nicorandil are de-nitration, leading to inactive N-(2-hydroxyethyl) nicotinamide, and reduction of the alkyl chain, leading to nicotinamide/nicotinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicorandil-d4 involves the incorporation of deuterium atoms into the Nicorandil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinamide with ethyl nitrate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s purity and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Nicorandil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro, amine, and substituted derivatives of this compound, which are useful for further pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • Isosorbide Mononitrate
  • Isosorbide Dinitrate
  • Amlodipine
  • Nifedipine
  • Ranolazine
  • Ivabradine

Comparison

Nicorandil-d4 is unique due to its dual mechanism of action as both a potassium channel opener and nitric oxide donor. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically act through a single mechanism . Additionally, the deuterated form, this compound, offers advantages in research applications due to its stable isotope labeling, which allows for more precise pharmacokinetic and metabolic studies .

Properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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